[3-(4-Fluorophenoxy)phenyl]methanamine
Description
[3-(4-Fluorophenoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a 4-fluorophenoxy group at the 3-position and a methanamine (-CH₂NH₂) moiety. This structure confers both lipophilic and basic properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and influences electronic interactions, while the amine group enables participation in hydrogen bonding and salt formation.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFUYQHKUSTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 4-fluorophenol with benzylamine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Fluorophenoxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Fluorophenoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can serve as a ligand in biochemical assays to investigate receptor binding and enzyme inhibition .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of pharmaceutical agents targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(4-Fluorophenoxy)phenyl)ethanamine ()
- Structure : Features an ethylamine (-CH₂CH₂NH₂) group instead of methanamine.
- Synthesis : Likely involves similar coupling strategies but with ethylamine precursors.
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine ()
- Structure : Replaces the benzene ring with pyridine, introducing a nitrogen atom.
- Impact : Enhances polarity and hydrogen-bonding capacity. Pyridine’s electron-withdrawing nature may reduce basicity compared to the phenyl analogue.
(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine ()
- Structure: Fluorine is on the benzyloxy group (2-fluorophenylmethoxy) rather than the phenoxy.
Analogues with Modified Amine Groups
2-(4-Fluorophenoxy)-N-methylethanamine ()
- Structure : Ethanamine backbone with a methyl group on the amine (-NHCH₃).
- Impact : Reduced basicity due to methyl substitution, which may decrease protonation at physiological pH. This modification could enhance blood-brain barrier penetration.
1-(4-Fluorophenyl)-N-methylmethanamine ()
- Structure : Simplifies the scaffold to a single fluorophenyl ring with a methylated amine.
- Impact : Lower molecular weight and reduced steric hindrance may improve solubility but decrease target affinity.
Complex Derivatives with Additional Substituents
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()
- Structure : Incorporates chlorine and dual fluorine atoms, along with a methylated amine.
- Impact : Increased halogenation enhances lipophilicity and resistance to oxidative metabolism. The chlorine atom may improve binding to hydrophobic pockets in enzymes.
[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine ()
- Structure : Includes trifluoromethyl and methoxy groups.
Comparative Data Table
Biological Activity
[3-(4-Fluorophenoxy)phenyl]methanamine is an organic compound known for its potential biological activities. With the molecular formula C13H12FNO, it features a fluorophenoxy group attached to a phenylmethanamine structure, which influences its reactivity and biological interactions. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzylamine, often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity, employing purification techniques like recrystallization or chromatography to achieve the desired product quality.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of phenylmethanamine derivatives, suggesting that modifications can enhance their efficacy against various bacterial and fungal strains. While specific data on this compound is limited, related compounds have demonstrated significant activity:
- Minimum Inhibitory Concentrations (MIC) :
This suggests that compounds with similar structures may exhibit promising antimicrobial properties.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of compounds related to this compound. For instance, derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology:
- Cytotoxicity Assays : Compounds were tested against SCC-9 cells (squamous cell carcinoma), demonstrating varying degrees of cytotoxicity compared to standard chemotherapy agents like carboplatin .
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. This interaction can modulate receptor activity or enzyme function, leading to alterations in cellular signaling pathways that influence various biological processes.
Comparison with Similar Compounds
When compared to related compounds such as [3-(4-Chlorophenoxy)phenyl]methanamine and [3-(4-Bromophenoxy)phenyl]methanamine, this compound exhibits unique properties due to the presence of the fluorine atom. This element's high electronegativity can enhance binding affinity and reactivity, making it particularly valuable in medicinal chemistry applications targeting specific biological pathways.
| Compound Name | IUPAC Name | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | This compound | Moderate against Gram-positive/negative bacteria | Selective against cancer cell lines |
| [3-(4-Chlorophenoxy)phenyl]methanamine | [3-(4-chlorophenoxy)phenyl]methanamine | Varies; potential antimicrobial activity | Variable based on structure |
| [3-(4-Bromophenoxy)phenyl]methanamine | [3-(4-bromophenoxy)phenyl]methanamine | Similar profile; requires further study | Similar selectivity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
